6-Methoxy-2-phenyl-tetralone
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Overview
Description
6-Methoxy-2-phenyl-tetralone is a chemical compound that has been the subject of various research studies due to its potential as an intermediate in the synthesis of natural products and biologically active molecules. The compound is characterized by the presence of a methoxy group and a phenyl group attached to a tetralone structure, which is a bicyclic ring system consisting of a benzene ring fused to a cyclohexanone ring.
Synthesis Analysis
The synthesis of 6-Methoxy-2-phenyl-tetralone has been approached through various methods. One study describes the conversion of commercially available 6-methoxy-1-tetralone into an olefin, followed by epoxidation and further transformation into the tetralone structure . Another study reports the stereospecific conversion of 6-methoxy-1-tetralone into a derivative that could serve as an intermediate for the synthesis of triterpenes . Additionally, a one-pot synthesis approach has been developed for related tetralone compounds, which could be adapted for the synthesis of 6-Methoxy-2-phenyl-tetralone .
Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-phenyl-tetralone is supported by spectroscopic data such as NMR and MS, which confirm the presence of the methoxy and phenyl substituents on the tetralone core . The precise arrangement of these groups is crucial for the compound's reactivity and potential applications in further synthetic steps.
Chemical Reactions Analysis
6-Methoxy-2-phenyl-tetralone can undergo various chemical reactions due to its functional groups. For instance, the methoxy group can participate in demethylation reactions, while the tetralone core can be involved in cyclization and annulation reactions to form more complex structures . These reactions are important for the synthesis of complex natural products and pharmaceuticals.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-Methoxy-2-phenyl-tetralone are not detailed in the provided papers, related compounds such as 6-methoxy-1-tetralone have been synthesized and characterized, providing insights into the reactivity and stability of the tetralone moiety . The presence of the methoxy and phenyl groups is likely to influence properties such as solubility, boiling point, and melting point, as well as the compound's behavior in various solvents and under different reaction conditions.
Scientific Research Applications
Synthesis and Chemical Transformations
6-Methoxy-2-phenyl-tetralone has been explored in various synthetic pathways and chemical transformations, highlighting its versatility in organic synthesis. It serves as a critical intermediate in the synthesis of complex molecules and natural product analogues.
Chemical Synthesis : A foundational study demonstrated the use of 6-Methoxy-2-phenyl-tetralone as a reactant in organic synthesis, showcasing its role in annulation and cyclization reactions. This compound was synthesized from (4-methoxyphenyl)acetyl chloride, highlighting its importance in creating carbocyclic structures (Sims, Selman, & Cadogan, 2003).
Derivative Synthesis : In another study, 6-Methoxy-2-phenyl-tetralone was used in the synthesis of 7-Methoxynorcalamenene, 4,7-Dimethyl-6-methoxytetralone, and 7-Methoxycalamenene, showcasing the compound's utility in creating diverse chemical structures with potential biological activities (Kadam, Baraskar, & Mane, 2000).
Ring-Contraction for Indan Derivatives : A notable application of 6-Methoxy-2-phenyl-tetralone involves its transformation into indan derivatives, related to sesquiterpenes like mutisianthol and jungianol, through a thallium(III)-mediated ring-contraction reaction. This process illustrates the compound's role in synthesizing structurally complex and biologically significant molecules (Ferraz, Aguilar, & Silva, 2003).
Isopropylation for Diterpenes Synthesis : The isopropylation of 6-Methoxy-2-phenyl-tetralone was explored as a route to synthesize bioactive phenolic diterpenes such as Totarol and Sempervirol. This research underscores the compound's utility in creating intermediates for natural product synthesis and highlights its potential in medicinal chemistry applications (Banerjee et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-19-14-8-10-16-13(11-14)7-9-15(17(16)18)12-5-3-2-4-6-12/h2-6,8,10-11,15H,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTDIWNKASNIET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444447 |
Source
|
Record name | 6-methoxy-2-phenyl-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-phenyl-tetralone | |
CAS RN |
1769-84-2 |
Source
|
Record name | 6-methoxy-2-phenyl-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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